molecular formula C8H8F3NO3S B14825078 N-(4-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide

N-(4-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14825078
M. Wt: 255.22 g/mol
InChI Key: SAKOWMYKSXDFHF-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

N-[4-hydroxy-2-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H8F3NO3S/c1-16(14,15)12-7-3-2-5(13)4-6(7)8(9,10)11/h2-4,12-13H,1H3

InChI Key

SAKOWMYKSXDFHF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-2-(trifluoromethyl)aniline and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent in organic synthesis.

    4-(Trifluoromethyl)phenol: Utilized in the synthesis of various trifluoromethylated compounds.

Uniqueness

N-(4-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the combination of its trifluoromethyl, hydroxyl, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications.

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